molecular formula C12H9ClN2O2S B8638087 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide

4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide

Cat. No.: B8638087
M. Wt: 280.73 g/mol
InChI Key: POBQREGGXMKCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide: is a chemical compound that features a pyridine ring attached to a methylene group, which is further connected to a 4-chlorobenzenesulfonamide moiety

Properties

Molecular Formula

C12H9ClN2O2S

Molecular Weight

280.73 g/mol

IUPAC Name

4-chloro-N-(pyridin-3-ylmethylidene)benzenesulfonamide

InChI

InChI=1S/C12H9ClN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-9H

InChI Key

POBQREGGXMKCQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide typically involves the condensation of 3-pyridinecarboxaldehyde with 4-chlorobenzenesulfonamide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a promising lead compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • N-(3-Pyridinylmethylene)-4-aminobenzenesulfonamide
  • N-(3-Pyridinylmethylene)-4-azidobenzenesulfonamide
  • N-(3-Pyridinylmethylene)-4-thiocyanatobenzenesulfonamide

Uniqueness: 4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide is unique due to the presence of the chlorine atom on the benzene ring, which can be further functionalized to introduce various substituents. This versatility makes it a valuable intermediate in synthetic chemistry .

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